tert-Butyl 3-cyanobenzyl(methyl)carbamate
Description
The Role of Carbamates in Complex Organic Synthesis
Carbamates are a pivotal class of organic compounds that play a multifaceted role in the intricate art of complex organic synthesis. nih.gov One of their most prominent and widely exploited functions is as protecting groups for amines. nih.gov The inherent nucleophilicity and basicity of amines can interfere with a wide array of chemical reactions. Carbamates, by temporarily masking the amine functionality, allow for selective transformations to be carried out elsewhere in a polyfunctional molecule. nih.gov The tert-butoxycarbonyl (Boc) group is a quintessential example of a carbamate-based protecting group. Its widespread use is attributed to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. nih.gov This stability ensures the integrity of the protected amine while other chemical manipulations are performed.
The utility of carbamates as protecting groups is further enhanced by the relative ease and mildness of their removal. The Boc group, for instance, can be efficiently cleaved under acidic conditions, often using trifluoroacetic acid, to regenerate the free amine. nih.gov This orthogonality in protection and deprotection strategies is a cornerstone of modern organic synthesis, enabling the construction of highly complex molecules with multiple functional groups in a controlled and predictable manner. Beyond their role as protecting groups, carbamates are also recognized for their ability to act as directing groups, influencing the stereochemical outcome of reactions at neighboring centers. Their presence in a molecule can create specific steric and electronic environments that favor the formation of one stereoisomer over another, a critical aspect in the synthesis of chiral drugs and natural products. The structural rigidity and hydrogen bonding capabilities of the carbamate (B1207046) linkage are also exploited in the design of peptidomimetics, where they serve as stable surrogates for the more labile peptide bond. nih.gov
Contextualizing tert-Butyl N-Methyl-N-(3-cyanobenzyl)carbamate within Advanced Chemical Architectures
tert-Butyl 3-cyanobenzyl(methyl)carbamate emerges as a strategically designed bifunctional building block for the construction of advanced chemical architectures. nbinno.com Its structure is a testament to the principles of modern synthetic design, where different functionalities are incorporated into a single molecule to facilitate the assembly of complex target structures. In this compound, the tert-butyl carbamate group serves as a well-established protecting group for the secondary amine, effectively deactivating its nucleophilicity and allowing for selective reactions to occur at the other reactive site of the molecule. nbinno.com This feature is indispensable when constructing intricate molecular frameworks where precise control over reactivity is paramount.
The second key feature of this compound is the 3-cyanobenzyl moiety. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, thereby serving as a linchpin for the elaboration of the molecular structure. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic rings. This chemical versatility makes the compound a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and bioactive compounds. The 3-cyanobenzyl group itself has been identified as a component in molecules exhibiting biological activity, further highlighting the potential of this building block in the design of novel therapeutic agents. researchgate.net The strategic placement of the cyano group at the meta position of the benzyl (B1604629) ring also influences the electronic properties and conformational flexibility of the molecule, which can be a critical factor in the design of compounds with specific biological targets.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1341536-23-9 |
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| Appearance | Colorless oil |
| Purity | ≥95% |
| InChI Key | FNXIQPCOZHMBES-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-(methylaminomethyl)benzonitrile with di-tert-butyl dicarbonate (B1257347). chemicalbook.com
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |
| 3-(methylaminomethyl)benzonitrile | Di-tert-butyl dicarbonate | Dichloromethane (B109758) (DCM) | 0 °C to room temperature, 30 minutes | 88% |
In a typical procedure, a solution of 3-(methylaminomethyl)benzonitrile in dichloromethane is cooled in an ice bath. chemicalbook.com A solution of di-tert-butyl dicarbonate in dichloromethane is then added, and the reaction mixture is stirred for a short period, allowing it to warm to room temperature. chemicalbook.com The crude product is then purified by flash chromatography to yield the desired this compound as a colorless oil. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3-cyanophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXIQPCOZHMBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734503 | |
| Record name | tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341536-23-9 | |
| Record name | tert-Butyl [(3-cyanophenyl)methyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 3 Cyanobenzyl Methyl Carbamate and Analogues
Strategic Approaches to N-Methyl-N-(3-cyanobenzyl)amine Precursors
The construction of the core secondary amine, N-methyl-N-(3-cyanobenzyl)amine, is a critical step. Methodologies for its synthesis primarily involve either the introduction of the 3-cyanobenzyl group to a methylamine (B109427) source or the methylation of a 3-cyanobenzylamine precursor.
Introduction of the 3-Cyanobenzyl Moiety
Two principal pathways are effective for attaching the 3-cyanobenzyl group to the nitrogen atom: direct alkylation and reductive amination.
Direct Alkylation: This classical method involves the nucleophilic substitution reaction between methylamine and a 3-cyanobenzyl halide, such as 3-cyanobenzyl chloride or bromide. organic-chemistry.org As a typical SN2 reaction, the lone pair of electrons on the methylamine nitrogen attacks the electrophilic benzylic carbon, displacing the halide leaving group. mychemblog.com While straightforward, this reaction is often complicated by polyalkylation. nih.gov The product, N-methyl-N-(3-cyanobenzyl)amine, is more nucleophilic than the starting methylamine, leading to a subsequent reaction with another molecule of the 3-cyanobenzyl halide to form the tertiary amine, bis(3-cyanobenzyl)methylamine. To favor the desired secondary amine, reaction conditions must be carefully controlled, often by using a large excess of methylamine.
Reductive Amination: A more controlled and widely preferred method for synthesizing secondary amines is reductive amination. commonorganicchemistry.comacs.org This one-pot reaction involves the condensation of 3-cyanobenzaldehyde (B1676564) with methylamine to form an intermediate imine (or its protonated iminium ion). This intermediate is then reduced in situ to yield N-methyl-N-(3-cyanobenzyl)amine. rsc.org A key advantage of this method is the avoidance of the over-alkylation issues common with direct alkylation. commonorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are selective for the iminium ion over the starting aldehyde, allowing the entire reaction to proceed efficiently in a single step. commonorganicchemistry.com
| Method | Reactants | Key Features | Primary Challenge |
| Direct Alkylation | Methylamine + 3-Cyanobenzyl halide | SN2 mechanism; simple reagents. | Over-alkylation leading to tertiary amine byproducts. nih.gov |
| Reductive Amination | 3-Cyanobenzaldehyde + Methylamine + Reducing Agent | High selectivity for secondary amine; one-pot procedure. commonorganicchemistry.com | Requires careful selection of a mild reducing agent. |
N-Methylation Techniques within Carbamate (B1207046) Synthesis
An alternative strategy to the precursor involves starting with 3-cyanobenzylamine and introducing the methyl group. Direct methylation with reagents like methyl iodide can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov More controlled methods are therefore preferred.
Eschweiler-Clarke Reaction: This classic reaction provides a robust method for methylating primary or secondary amines using a mixture of excess formic acid and formaldehyde. rsc.orgcommonorganicchemistry.com The reaction proceeds through reductive amination, where the amine first forms an imine with formaldehyde, which is then reduced by formic acid. A significant advantage of the Eschweiler-Clarke reaction is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. rsc.org Applying this to 3-cyanobenzylamine would yield the dimethylated product, N,N-dimethyl-3-cyanobenzylamine. To obtain the target secondary amine, this method is more applicable for methylating a primary amine to a secondary one, though it is most known for exhaustive methylation to the tertiary amine.
Alternative Methylating Agents: Modern synthetic chemistry offers greener and more selective methylating agents. Dimethyl carbonate (DMC), for instance, serves as a non-toxic alternative to traditional methylating agents like methyl halides. nih.govresearchgate.net The reaction of an amine with DMC, often catalyzed by a base or zeolites, can provide mono-N-methylated products with high selectivity under the right conditions.
Methylation of Carbamate Intermediates: A more intricate but highly controlled approach involves the methylation of a protected amine intermediate. For example, 3-cyanobenzylamine can first be protected with a group like Boc or Cbz. The resulting carbamate can then be subjected to N-methylation. This is typically achieved using a strong base (e.g., sodium hydride) to deprotonate the carbamate nitrogen, followed by the addition of a methylating agent like methyl iodide. ingentaconnect.comscispace.com Subsequent removal of the initial protecting group would yield the desired N-methyl-N-(3-cyanobenzyl)amine. A more recent development involves the magnesium-catalyzed reduction of N-Boc protected amines, which directly converts the N-Boc group into an N-methyl group, offering a novel synthetic pathway. researchgate.netmcours.net
| Technique | Reagents | Description | Selectivity |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Reductive methylation that stops at the tertiary amine. rsc.orgcommonorganicchemistry.com | Primarily for exhaustive methylation. |
| Dimethyl Carbonate (DMC) | DMC, Catalyst (e.g., K₂CO₃) | A green methylating agent; can be selective for mono-methylation. researchgate.net | High selectivity achievable. |
| Carbamate Methylation | 1. Protecting Agent2. Base (e.g., NaH) + CH₃I | Protection-methylation-deprotection sequence for high control. scispace.com | Excellent control over methylation state. |
| Carbamate Reduction | MgBu₂, HBpin | Direct conversion of an N-Boc group to an N-methyl group. researchgate.netmcours.net | Novel and direct transformation. |
Carbamate Formation Techniques for tert-Butyl Carbamates
Once the N-methyl-N-(3-cyanobenzyl)amine precursor is obtained, the final step is the introduction of the tert-butoxycarbonyl (Boc) group to form the target carbamate.
Curtius and Hofmann Rearrangement Applications
The Curtius and Hofmann rearrangements offer indirect routes to carbamates by generating an isocyanate intermediate, which can be trapped by an alcohol. organic-chemistry.orgacs.org
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. If this reaction is performed in the presence of tert-butanol (B103910), the alcohol nucleophilically attacks the isocyanate to form the corresponding tert-butyl carbamate. nih.gov To apply this to the target molecule, one would need to start with a carboxylic acid precursor, such as (3-cyanobenzyl)(methyl)aminoformic acid, convert it to the acyl azide, and then perform the rearrangement in tert-butanol. More conveniently, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can convert a carboxylic acid directly to the carbamate in the presence of the alcohol. commonorganicchemistry.comcommonorganicchemistry.com
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, also via an isocyanate intermediate. mychemblog.comorganic-chemistry.org When the reaction is conducted in the presence of an alcohol like tert-butanol instead of water, the isocyanate is trapped to yield a carbamate. organic-chemistry.org For the synthesis of the target compound, this would require a precursor like 2-((3-cyanobenzyl)(methyl)amino)acetamide, which is structurally complex. Therefore, while mechanistically viable, these rearrangement-based methods are less direct for this specific target compared to direct functionalization of the secondary amine precursor.
Direct Functionalization with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
The most common and efficient method for protecting amines is direct reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). nbinno.comwikipedia.org This reagent reacts readily with primary and secondary amines to form stable N-Boc derivatives. jk-sci.com
The reaction of N-methyl-N-(3-cyanobenzyl)amine with Boc₂O proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. jk-sci.com This forms a tetrahedral intermediate that collapses, releasing carbon dioxide, tert-butanol, and the desired tert-butyl carbamate. The reaction is often performed in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acidic byproduct. wikipedia.orgjk-sci.com For less reactive or sterically hindered amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. commonorganicchemistry.com DMAP acts as a hyper-nucleophilic catalyst, reacting with Boc₂O to form a more reactive tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.com
Green Chemistry and Catalytic Approaches for N-tert-Butoxycarbonylation
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for Boc protection. ingentaconnect.com These approaches aim to minimize waste, avoid hazardous solvents, and utilize catalytic systems.
Solvent-Free and Water-Mediated Reactions: Several protocols have been developed that proceed under solvent-free conditions, reducing volatile organic compound (VOC) emissions. rsc.orgingentaconnect.com In some cases, simply mixing the amine, Boc₂O, and a catalyst at room temperature is sufficient. acs.org Water has also been explored as a green solvent, with some N-tert-butoxycarbonylations proceeding efficiently without any added catalyst, leveraging water's unique properties to enhance reactivity and selectivity. nih.govorganic-chemistry.org
Catalytic Approaches: A wide range of catalysts have been shown to promote N-tert-butoxycarbonylation, often under milder conditions and with lower reagent loading.
Lewis Acids: Catalytic amounts of Lewis acids such as ZrCl₄, Zn(ClO₄)₂·6H₂O, and InCl₃ have been used to activate the Boc anhydride. researchgate.netnih.gov
Heterogeneous Catalysts: Solid-supported catalysts like Amberlite-IR 120 resin or perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) offer advantages such as easy separation from the reaction mixture and potential for recyclability. organic-chemistry.org
Organocatalysts: Molecular iodine has emerged as an effective and inexpensive catalyst for Boc protection under solvent-free conditions. acs.org Protic ionic liquids have also been demonstrated to be efficient and recyclable catalysts for this transformation. rsc.orgresearchgate.net
Green Bases: Using mild, catalytic amounts of bases like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) under solvent-free conditions provides another environmentally benign option. researchgate.net
These green methodologies often provide high yields, excellent chemoselectivity, and simplify product purification, making them attractive alternatives to traditional methods. scispace.com
| Approach | Reagents/Conditions | Key Advantages |
| Standard Boc₂O | Boc₂O, Base (e.g., TEA), optional DMAP | Highly reliable and widely applicable method. wikipedia.orgjk-sci.com |
| Solvent-Free | Boc₂O, Catalyst (e.g., I₂, LiOH·H₂O) | Reduces solvent waste; often rapid and efficient. acs.orgingentaconnect.comresearchgate.net |
| Aqueous Media | Boc₂O, Water | Environmentally benign; can be catalyst-free. nih.govorganic-chemistry.org |
| Heterogeneous Catalysis | Boc₂O, Amberlite resin, etc. | Easy catalyst removal and recycling. |
| Ionic Liquid Catalysis | Boc₂O, Protic Ionic Liquid | Recyclable catalyst, high selectivity. rsc.org |
Stereoselective Synthesis Relevant to N-Methyl-N-(3-cyanobenzyl)carbamate Scaffolds
The introduction of chirality into molecules like tert-Butyl 3-cyanobenzyl(methyl)carbamate is of significant interest, as enantiomers of a compound can exhibit markedly different biological activities. The chirality in analogues of this carbamate would typically reside on the benzylic carbon, creating a stereocenter. Achieving high stereoselectivity in the synthesis of such scaffolds requires advanced methodologies that can control the three-dimensional arrangement of atoms. Key strategies include leveraging the inherent selectivity of enzymes and the tailored reactivity of asymmetric catalysts. These approaches focus on creating the chiral center either in a precursor molecule, such as a chiral alcohol or amine, which is then converted to the carbamate, or during the carbamate formation step itself.
Biocatalysis, particularly through the use of enzymes, offers a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. nih.gov For scaffolds related to N-methyl-N-(3-cyanobenzyl)carbamate, the most relevant enzymatic method is kinetic resolution (KR), which separates a racemic mixture by selectively catalyzing the reaction of one enantiomer at a much higher rate than the other. jocpr.com Hydrolases, such as lipases and esterases, are widely employed for the kinetic resolution of chiral alcohols and amines, which are key precursors for carbamate synthesis. jocpr.comresearchgate.net
The process typically involves the enantioselective acylation of a racemic alcohol or amine, or the reverse reaction, the hydrolysis of a racemic ester. jocpr.com For example, in a racemic mixture of a benzylic alcohol, a lipase (B570770) can selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor, leaving the other enantiomer (the S-enantiomer) unreacted and thus enantiomerically enriched. mdpi.com The maximum theoretical yield for the resolved, unreacted enantiomer in a classic kinetic resolution is 50%. jocpr.com
Lipases are particularly effective due to their availability, stability in organic solvents, and broad substrate scope. researchgate.net Lipase A from Candida antarctica (CAL-A) and lipase from Pseudomonas cepacia have demonstrated high efficiency and enantioselectivity in the resolution of various secondary and tertiary benzylic alcohols. mdpi.comscielo.br Optimization of reaction parameters such as the enzyme, acyl donor, solvent, and temperature is crucial for achieving high conversion and enantiomeric excess (ee). scielo.br For instance, studies on tertiary benzyl (B1604629) bicyclic alcohols showed that using vinyl butyrate (B1204436) as the acyl donor and heptane (B126788) as the solvent with CAL-A could yield conversions near 50% with enantiomeric excesses up to 99% in a matter of hours. scielo.br
| Enzyme | Substrate | Reaction Type | Acyl Donor | Key Finding | Reference |
|---|---|---|---|---|---|
| Lipase A from Candida antarctica (CAL-A) | 1-methyl-2,3-dihydro-1H-inden-1-ol | Transesterification | Vinyl butyrate | Achieved 45% conversion to the (R)-ester with 96% ee in 5 hours. | scielo.br |
| Lipase from Pseudomonas cepacia (Lipase PS) | Racemic ester precursor of an ivabradine (B130884) alcohol intermediate | Hydrolysis | Water | Obtained the desired (S)-alcohol with a 96:4 enantiomeric ratio at 30% conversion. | mdpi.com |
| Immobilized Candida antarctica Lipase B (Novozym 435) | (R,S)-1-(m-trimethylsilylphenyl)ethanol | Transesterification | Vinyl acetate | Resulted in >99% ee for both the remaining (S)-alcohol and the (R)-acetylated product with a 50% conversion. | nih.gov |
| Immobilized Lipase from Candida antarctica | 1-phenylethanol | Dynamic Kinetic Resolution (Transesterification) | Vinyl octanoate | Achieved 98% ee of the product ester with nearly 100% conversion by combining with a zeolite racemization catalyst. | nih.gov |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. For carbamate scaffolds, asymmetric catalysis can be applied either to create a chiral precursor or to form the carbamate bond itself in an enantioselective manner.
A key strategy involves the asymmetric synthesis of chiral benzylic amines, which can then be converted to the target carbamate. researchgate.net For example, practical methods for asymmetric intermolecular benzylic C(sp³)—H amination have been developed using chiral rhodium(II) catalysts. researchgate.net These reactions can convert various substrates into benzylic amines with high efficiency and excellent levels of enantiocontrol. researchgate.net
More direct approaches focus on the enantioselective formation of the carbamate moiety. Recent advancements have demonstrated the use of transition metal catalysts for this purpose. A notable example is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodonium salts with carbon dioxide and amines, which provides access to axially chiral carbamates with high yields and enantioselectivities. rsc.org Although this method generates axial chirality rather than a stereocenter, it highlights the potential of metal catalysis in stereoselective carbamate synthesis. rsc.org
Organocatalysis, which uses small, metal-free organic molecules, has also emerged as a powerful tool. Bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated basic amines and carbon dioxide. nih.gov The catalyst is engineered to stabilize a carbamic acid intermediate while activating it for a subsequent stereoselective carbon-oxygen bond formation, yielding constrained 1,3-amino alcohols with a chiral tertiary alcohol carbon. nih.gov Such strategies showcase the potential for creating chiral carbamate structures directly from simple precursors. nih.govmdpi.com
| Catalyst System | Reaction Type | Substrate Type | Key Finding | Reference |
|---|---|---|---|---|
| Chiral Rhodium(II) catalyst Rh₂(S-tfptad)₄ | Intermolecular Benzylic C-H Amination | Various benzylic substrates | Produces versatile, highly enantioenriched benzylic amine building blocks. | researchgate.net |
| Copper(I) complex with a chiral ligand | Asymmetric Ring-Opening | Cyclic diaryliodoniums, CO₂, amines | Provides direct access to axially chiral carbamates with high yields and enantioselectivities. | rsc.org |
| Bifunctional (thio)urea organocatalyst | Enantioselective CO₂-Capture / Cyclization | Homoallylic amines | Synthesizes six-membered cyclic carbamates featuring a chiral tertiary alcohol carbon in good yield and high enantioselection. | nih.gov |
| Chiral Isothiourea Organocatalyst | Atroposelective N-Acylation | Quinazolinone type benzamides | Produces N-N axially chiral compounds with high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). | nih.govrsc.org |
Chemical Reactivity and Transformative Reactions of Tert Butyl 3 Cyanobenzyl Methyl Carbamate
Selective Carbamate (B1207046) Cleavage and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. masterorganicchemistry.com The removal of the Boc group from tert-butyl 3-cyanobenzyl(methyl)carbamate to yield 3-(methylaminomethyl)benzonitrile is a critical step in many synthetic pathways.
The deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). masterorganicchemistry.comnih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. To prevent side reactions from the electrophilic tert-butyl cation, scavenger reagents like anisole (B1667542) or thiols are often added. masterorganicchemistry.com
Alternative methods for Boc deprotection have been developed to accommodate substrates with acid-sensitive functional groups. These include:
Lewis Acids: Reagents like ZnBr2 can effect Boc removal. researchgate.net
Basic Conditions: While less common, methods using bases such as sodium carbonate in refluxing DME or sodium t-butoxide in wet THF have been reported for certain substrates. nih.govresearchgate.net
Neutral/Thermal Conditions: Simple thermolysis or heating in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can also cleave the Boc group, sometimes accelerated by microwave irradiation. researchgate.net
Other Reagents: A variety of other reagents, including oxalyl chloride in methanol, aqueous phosphoric acid, and silica (B1680970) gel in refluxing toluene, have been shown to effectively remove the Boc group. nih.govresearchgate.net The choice of reagent allows for orthogonality, enabling the selective deprotection of the Boc group in the presence of other protecting groups like Cbz or Fmoc. researchgate.net
The presence of the nitrile group in this compound is generally compatible with most standard Boc deprotection protocols, particularly acidic methods, as the nitrile is relatively stable under these conditions.
Table 1: Selected Methods for Boc Deprotection This table is interactive. Click on the headers to sort.
| Reagent/Condition | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Most common method; scavengers may be needed. masterorganicchemistry.comnih.gov |
| HCl | Dioxane / Ethyl Acetate | Room Temperature | Common alternative to TFA. nih.gov |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild conditions, suitable for various substrates. nih.gov |
| Potassium Carbonate | Methanol / Water | Reflux | Mild basic conditions, effective for NH-heteroarenes. researchgate.net |
| Thermolysis | None / TFE / HFIP | High Temperature / Reflux | Solvent-free or in specific fluorinated alcohols. researchgate.net |
Reactivity of the Nitrile Group in the 3-Cyanobenzyl Moiety
The cyano (nitrile) group (–C≡N) is a versatile functional group that can be transformed into a variety of other functionalities. ebsco.comwikipedia.org The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgpressbooks.pub
Key transformations of the nitrile group in the 3-cyanobenzyl moiety include:
Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. wikipedia.orglibretexts.org This reaction proceeds through a carboxamide intermediate. For instance, heating this compound with aqueous acid or base would first produce tert-butyl 3-(aminocarbonyl)benzyl(methyl)carbamate, which upon further heating would yield 3-((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.
Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂). wikipedia.orglibretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org For instance, reduction of this compound with LiAlH₄ would yield tert-butyl 3-(aminomethyl)benzyl(methyl)carbamate. Catalytic hydrogenation over Raney nickel can also achieve this reduction, even in the presence of a Boc-protecting group. researchgate.net
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. libretexts.org The resulting imine salt intermediate can then be hydrolyzed with aqueous acid to produce a ketone. This provides a route to introduce new carbon-carbon bonds at the former nitrile position.
Transformations Involving the Benzyl (B1604629) Methylene (B1212753) Unit
The methylene (–CH₂–) group situated between the aromatic ring and the nitrogen atom is a benzylic position. The C–H bonds at this position are activated and weaker than typical aliphatic C–H bonds, making them susceptible to certain transformations. researchgate.net
One significant reaction is benzylic C–H arylation. This can be achieved through radical processes where a hydrogen atom is abstracted from the methylene unit, followed by coupling with an aryl partner. researchgate.net Mechanistic studies suggest that for benzylamines, the rate-determining step is often the initial hydrogen atom abstraction. researchgate.net This reactivity allows for the direct functionalization of the benzylic position, leading to the formation of diarylmethylamine derivatives.
Directed Ortho Metalation (DoM) and Related Regioselective Functionalization of Aromatic Moieties
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org
The N-methyl-N-Boc-aminomethyl group on this compound can function as a DMG. The Lewis basic oxygen and nitrogen atoms of the carbamate can chelate the lithium cation, positioning the organolithium base to abstract a proton from one of the ortho positions (C-2 or C-6) of the benzene (B151609) ring. wikipedia.orgharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents ortho to the directing group.
Table 2: Potential Functionalizations via Directed Ortho Metalation This table is interactive. Click on the headers to sort.
| Electrophile | Resulting Functional Group |
|---|---|
| D₂O | Deuterium |
| Alkyl Halides (e.g., CH₃I) | Alkyl (e.g., Methyl) |
| Aldehydes/Ketones (e.g., Acetone) | Hydroxyalkyl |
| CO₂ | Carboxylic Acid |
| I₂ | Iodine |
This method provides highly regioselective access to ortho-substituted derivatives that are often difficult to synthesize through classical electrophilic aromatic substitution, which would be directed meta to the electron-withdrawing nitrile group.
Cross-Coupling Reactions and Derivatization Strategies
Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. While the parent molecule, this compound, is not primed for direct cross-coupling, it can be readily modified to participate in such reactions.
For example, following a DoM sequence as described in section 3.4, an iodine or bromine atom can be installed at the C-2 or C-6 position. This ortho-halogenated derivative can then serve as an electrophilic partner in various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a C-C bond. beilstein-journals.org
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Heck Reaction: Reaction with an alkene to form a C-C bond.
Furthermore, N-Boc-amides have been shown to act as electrophilic partners in some cross-coupling reactions, suggesting that derivatization of the molecule could open up additional coupling pathways. researchgate.net The nitrile group can also be involved in decyanative arylation reactions, where it is replaced by an aryl group via a radical cross-coupling process. researchgate.net
Rearrangement Reactions and Intramolecular Cyclizations
The specific arrangement of functional groups in this compound and its derivatives allows for the possibility of intramolecular cyclization reactions. The nitrile group is a key participant in such transformations. nih.gov
For example, if a nucleophilic group is introduced elsewhere in the molecule, particularly at the ortho position of the aromatic ring, it can attack the electrophilic carbon of the nitrile. This can lead to the formation of fused heterocyclic systems. For instance, hydrolysis of the nitrile to an amide, followed by introduction of a suitable group on the nitrogen, could set the stage for cyclization onto the aromatic ring.
Another potential reaction involves the transformation of the nitrile group into an isocyanate via a Curtius-type rearrangement of an acyl azide (B81097) intermediate (derived from the corresponding carboxylic acid). bdu.ac.in This isocyanate could then be trapped intramolecularly by a nucleophile to form a cyclic urea (B33335) or carbamate derivative. Additionally, metal-free halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines by activating the N-cyano group, a strategy that could potentially be adapted for other cyano-containing compounds to form heterocyclic structures. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Understanding Reaction Mechanisms in Carbamate (B1207046) Synthesis
The formation of the carbamate linkage can be achieved through several distinct mechanistic pathways. The most common method for preparing N-tert-butoxycarbonyl (Boc) protected amines like tert-Butyl 3-cyanobenzyl(methyl)carbamate involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Mechanism with Di-tert-butyl dicarbonate: The reaction proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The nitrogen atom of the amine (3-[(methylamino)methyl]benzonitrile) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. commonorganicchemistry.comcommonorganicchemistry.com
Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate group, which is an effective leaving group. commonorganicchemistry.com
Deprotonation & Decomposition: The resulting protonated carbamate is deprotonated. The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide (CO₂) and tert-butanol (B103910). commonorganicchemistry.comcommonorganicchemistry.com
Alternative mechanistic pathways for carbamate synthesis often involve the generation of an isocyanate intermediate, which is then trapped by an alcohol. Two classic name reactions that operate via this intermediate are the Curtius and Hofmann rearrangements.
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097). The mechanism is a concerted process where the R-group migrates to the nitrogen atom as nitrogen gas (N₂) is expelled, directly forming an isocyanate without the formation of a nitrene intermediate. wikipedia.orgbyjus.comjove.com This isocyanate is then readily attacked by an alcohol, such as tert-butanol, to yield the corresponding tert-butyl carbamate. wikipedia.orgorgsyn.org
Hofmann Rearrangement: In this pathway, a primary amide is treated with a halogen (like bromine) and a strong base. wikipedia.orgchem-station.com The process involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate with the loss of a halide ion. jove.comwikipedia.orgchemistrysteps.com The isocyanate is then trapped by an alcohol to form the carbamate. wikipedia.orgchem-station.com
Elucidation of Mechanisms for Functional Group Interconversions
The carbamate group is not only a stable protecting group but can also participate in and direct further molecular transformations.
Directed ortho-Metalation (DoM): The carbamate group, particularly an O-carbamate, is a powerful directed metalation group (DMG). nih.govacs.orgorganic-chemistry.org This reaction facilitates the regioselective functionalization at the position ortho to the carbamate group.
Coordination: A strong base, typically an organolithium reagent like n-butyllithium, coordinates to the Lewis basic heteroatoms (oxygen and nitrogen) of the carbamate group. nih.govwikipedia.org
Deprotonation: This coordination increases the kinetic acidity of the nearby ortho-protons, allowing the alkyllithium base to selectively deprotonate the ortho-position, forming an aryllithium intermediate. nih.govwikipedia.org
Electrophilic Quench: The resulting ortho-lithiated species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. nih.gov
Isocyanate Formation from N-Boc Groups: Under strong basic conditions, the N-Boc group itself can be converted into an isocyanate intermediate. The mechanism involves the deprotonation of the carbamate's N-H bond, followed by the elimination of the tert-butoxide anion (t-BuO⁻), which is a good leaving group due to steric factors. This generates an isocyanate that can be trapped by other nucleophiles to form ureas or different carbamates. researchgate.netnih.gov
Catalytic Cycle Analysis in Metal-Catalyzed and Biocatalytic Transformations
Catalysis offers efficient and selective routes for carbamate synthesis and modification, often under milder conditions than stoichiometric methods.
Metal-Catalyzed Transformations: Several transition metals are effective catalysts for carbamate synthesis.
Zirconium (IV) Catalysis: Zirconium(IV) alkoxides, such as Zr(Ot-Bu)₄, can catalyze the exchange reaction between dialkyl carbonates and amines to form carbamates. organic-chemistry.orgnih.gov The proposed catalytic cycle involves the coordination of the amine to the zirconium center, increasing its nucleophilicity and facilitating the attack on the carbonate. Additives like 2-hydroxypyridine (B17775) can act as proton-transfer shuttles to enhance reaction efficiency. organic-chemistry.org
Copper Catalysis: Copper-catalyzed cross-coupling reactions provide another route to carbamates. In one method, a Cu(II) catalyst like CuBr₂ in the presence of an oxidant generates alkoxycarbonyl radicals from carbazates. These radicals then couple with amines to form the carbamate product. organic-chemistry.org Mechanistic studies, including inhibition by radical scavengers, support a radical-based pathway. organic-chemistry.org Copper can also catalyze the reaction of amines with CO₂ and other reagents to form carbamates, including axially chiral products. rsc.orgnih.gov
Biocatalytic Transformations: Enzymes offer high selectivity and operate under environmentally benign conditions.
Transaminases (TAs): ω-Transaminases are powerful biocatalysts for synthesizing chiral amines from ketones. nih.gov Chemoenzymatic strategies can employ a transamination step to create a chiral amine, which is then protected to form a carbamate intermediate. The mechanism of transaminases involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The reaction proceeds through a "ping-pong bi-bi" kinetic mechanism where the PLP first accepts the amino group from an amine donor to become pyridoxamine (B1203002) phosphate (B84403) (PMP), which then transfers the amino group to a ketone acceptor, regenerating the PLP and forming the new amine. mdpi.com
Esterases/Acyltransferases: Certain promiscuous esterases can be used for the direct synthesis of carbamates from carbonates and amines in aqueous media. nih.gov The catalytic cycle involves the formation of an acyl-enzyme intermediate from the reaction of the enzyme's active site serine with the carbonate. Instead of being hydrolyzed by water, this intermediate is intercepted by an amine nucleophile (aminolysis), releasing the carbamate product and regenerating the free enzyme. uni-greifswald.de
Kinetic Studies and Reaction Profiling
While specific kinetic data for the synthesis of this compound are not extensively documented in the public domain, the principles of kinetic analysis for related carbamate formations and transformations are well-established.
Kinetics of Carbamate Formation: Studies on the reaction of amines with carbon dioxide show a rate law that can include both uncatalyzed and base-catalyzed pathways. The rate constants often follow a Brønsted relationship, correlating the reaction rate with the pKa of the amine. For weakly basic amines, the rate-limiting step is typically the carbon-nitrogen bond formation, whereas for more basic amines, proton transfer may become rate-limiting. researchgate.net
Kinetics of N-Boc Deprotection: The cleavage (deprotection) of N-Boc groups under acidic conditions has been studied kinetically. The reaction rate for HCl-catalyzed deprotection was found to have a second-order dependence on the acid concentration. acs.orgnih.gov The proposed mechanism involves the fragmentation of the protonated carbamate into a reversibly formed ion-molecule pair, followed by a general acid-catalyzed separation of this pair. acs.orgnih.gov
Reaction Profiling in Biocatalysis: In biocatalytic processes, reaction profiling is used to optimize conditions. For a transaminase-catalyzed reaction, key parameters are systematically varied to maximize product yield and enantiomeric excess. The data below illustrates how reaction conversion can be influenced by changing process parameters, a common practice in kinetic and process optimization studies.
| Parameter | Condition A | Condition B | Condition C | Condition D | Resulting Conversion (%) |
|---|---|---|---|---|---|
| pH | 10.0 | 10.5 | 11.0 | 11.5 | Conversion increases with pH, peaking around 11.0 |
| Temperature (°C) | 30 | 35 | 40 | 45 | Optimal activity observed at 40°C; decreases at higher temperatures |
| Substrate Conc. (g/L) | 50 | 100 | 150 | 200 | High conversion up to 100 g/L; substrate inhibition may occur at higher concentrations |
| Biocatalyst Loading (g/L) | 20 | 30 | 40 | 50 | Conversion increases with enzyme loading, plateauing at higher levels |
This type of profiling allows for the determination of optimal reaction conditions, which is a practical application of kinetic understanding.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Construction of Complex Organic Molecules and Scaffolds
The primary utility of tert-butyl 3-cyanobenzyl(methyl)carbamate is demonstrated in its role as a key building block for the synthesis of complex heterocyclic scaffolds. A prominent example is its application in the construction of pyrazolo[4,3-d]pyrimidin-7-one derivatives. These scaffolds are of significant interest in medicinal chemistry as they form the core of various enzyme inhibitors.
In a representative synthetic pathway, the nitrile functionality of this compound is the starting point for building a pyrazole (B372694) ring. This transformation is typically achieved through a series of reactions, beginning with the conversion of the nitrile to a more reactive intermediate that can undergo cyclization with a suitable partner, such as a hydrazine (B178648) derivative. Once the substituted pyrazole is formed, featuring the intact (Boc-methylamino)methylbenzyl group, further synthetic manipulations lead to the annulation of the pyrimidinone ring. This sequence results in the formation of a complex, fused heterocyclic system where the 3-cyanobenzyl(methyl)carbamate moiety has been incorporated as a critical N-substituent on the pyrazole ring. The synthesis of these complex scaffolds highlights the compound's utility in providing a robust framework for further chemical exploration.
The table below outlines the progression from the intermediate to a complex scaffold, as documented in synthetic schemes for phosphodiesterase inhibitors.
| Starting Intermediate | Key Transformation Steps | Final Scaffold |
| This compound | 1. Nitrile group conversion and cyclization. 2. Annulation of pyrimidinone ring. | Substituted Pyrazolo[4,3-d]pyrimidin-7-one |
This strategic use allows chemists to introduce a specific, functionalized benzyl (B1604629) group into a larger molecular framework, which is essential for tuning the pharmacological properties of the final compounds.
Precursor to Amines and Other Key Intermediates
A fundamental role of this compound in synthesis is to serve as a stable, protected precursor to the secondary amine, 3-((methylamino)methyl)benzonitrile. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. nih.gov
The deprotection of the carbamate (B1207046) to unveil the secondary amine is a critical step in many synthetic routes. This transformation is typically accomplished by treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The removal of the Boc group yields the free amine, which can then participate in subsequent reactions, such as nucleophilic substitutions, acylations, or reductive aminations, to build more complex structures.
| Protected Intermediate | Deprotection Reagent | Key Intermediate Product |
| This compound | Trifluoroacetic Acid (TFA) | 3-((Methylamino)methyl)benzonitrile |
This controlled release of the amine functionality is a cornerstone of its utility, allowing chemists to perform modifications on other parts of the molecule without interference from the otherwise reactive secondary amine. lookchem.com
Enabling Design and Diversification of Molecular Libraries
In modern drug discovery, the generation of molecular libraries containing structurally related compounds is essential for screening and identifying new therapeutic agents. This compound is an ideal building block for this purpose. Its stable nature and defined points of reactivity allow for its use as a common starting material in the parallel synthesis of a large number of distinct molecules.
For instance, in the development of phosphodiesterase (PDE) inhibitors, this intermediate is used to introduce the 3-cyanobenzyl(methyl)amino group into a core scaffold, such as the pyrazolopyrimidinone (B8486647) system. nih.govnih.gov Subsequently, other regions of the scaffold can be systematically modified by introducing a variety of different chemical groups. This approach generates a library of analogues, where the 3-cyanobenzyl moiety is kept constant while other substituents are varied. Screening this library against the biological target allows researchers to establish structure-activity relationships (SAR) and optimize the properties of the lead compounds, such as potency, selectivity, and pharmacokinetic profiles. The use of this building block facilitates a modular approach to library design, accelerating the drug discovery process. dtu.dkvapourtec.com
Strategic Utility in Total Synthesis Approaches
While not documented in the context of natural product total synthesis, this compound demonstrates significant strategic utility in the synthesis of complex, non-natural target molecules, particularly those designed as therapeutic agents. Its role in the synthesis of potent and selective phosphodiesterase type 1 (PDE1) inhibitors serves as a prime example of its strategic application.
The synthetic strategy involves the early introduction of the (Boc-methylamino)methylbenzyl group, which ultimately forms a key interaction domain in the final active molecule. The synthesis of these inhibitors is a multi-step process where the pyrazolopyrimidinone core is assembled piece by piece. The use of this compound at an early stage ensures that the desired N-benzyl substituent is correctly positioned. The Boc protecting group masks the amine during the sensitive ring-forming reactions and is removed at a later, appropriate stage if necessary. This strategic approach, building a complex molecule around a key functionalized fragment, is a common and powerful tactic in modern medicinal chemistry for creating novel compounds with highly specific biological functions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. mdpi.com These studies typically focus on the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors.
The electronic character of tert-Butyl 3-cyanobenzyl(methyl)carbamate is a composite of its constituent functional groups: the electron-donating tert-butoxycarbonyl (Boc) group attached to the nitrogen, the aromatic cyanobenzyl ring, and the methyl group on the nitrogen atom. The nitrile group (-C≡N) is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. fiveable.me This creates a polarized C≡N bond and a partial positive charge on the attached benzylic carbon, making it susceptible to nucleophilic attack. fiveable.me The carbamate (B1207046) group, on the other hand, exhibits complex electronic effects due to resonance, which involves the lone pair of the nitrogen atom delocalizing onto the carbonyl group.
Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the carbamate group and the phenyl ring, which are the more electron-rich parts of the molecule. The LUMO is likely to be concentrated on the cyanobenzyl moiety, particularly around the electron-withdrawing nitrile group. inonu.edu.tr This distribution suggests that electrophilic attacks would likely occur at the aromatic ring or the carbamate nitrogen, while nucleophilic attacks would target the nitrile carbon or the carbonyl carbon of the carbamate.
Molecular Electrostatic Potential (MEP) MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. inonu.edu.tr In this compound, the most negative potential would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. The hydrogen atoms of the methyl and benzyl (B1604629) groups would exhibit positive potential.
Reactivity Descriptors Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity (ω). Based on studies of similar aromatic and carbamate-containing molecules, representative values can be estimated.
| Parameter | Definition | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Relatively high, indicating moderate electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Relatively low, due to the electron-withdrawing cyanobenzyl group |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, suggesting reasonable kinetic stability |
| Ionization Potential (I) | -EHOMO | Moderate, energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Positive, indicating energy is released upon accepting an electron |
| Chemical Hardness (η) | (I - A) / 2 | Moderate, indicating resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | Moderate, classifying it as a moderate electrophile |
Reaction Pathway Modeling and Transition State Analysis
Synthesis Pathway The formation of N-alkyl carbamates can be modeled to understand the mechanism. A common route involves the reaction of an amine with an alkyl halide and carbon dioxide. nih.govacs.org The reaction of 3-(methylaminomethyl)benzonitrile with di-tert-butyl dicarbonate (B1257347) is a primary route to synthesize the title compound. Computational modeling of this reaction would likely proceed through a nucleophilic attack of the secondary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. This would be followed by the elimination of tert-butanol (B103910) and carbon dioxide to yield the final product.
Transition state analysis for this reaction would reveal the structure of the high-energy intermediate and the activation energy required for the reaction to proceed. This information is critical for optimizing reaction conditions such as temperature, solvent, and catalyst. mdpi.com
N-Alkylation Reactions The N-alkylation of carbamates is another important reaction class that can be studied computationally. researchgate.net Theoretical studies on the alkylation of carbamates often explore the SN2 mechanism, where an alkyl halide is the alkylating agent. nih.gov The modeling would involve calculating the energy profile of the reaction, including the reactants, the transition state, and the products. The nature of the solvent can also be included in these models to provide a more accurate picture of the reaction in a condensed phase.
| Reaction Type | Key Computational Insights | Relevance to this compound |
|---|---|---|
| Carbamate Formation (from amine and Boc2O) | Identification of tetrahedral intermediate, calculation of activation energy, role of base catalysis. mdpi.com | Elucidates the primary synthetic route to the title compound. |
| N-Alkylation of a Precursor Carbamate | Modeling of SN2 transition state, solvent effects on reaction barrier, predicting regioselectivity. researchgate.net | Provides insight into the formation of the N-methyl and N-benzyl bonds. |
| Hydrolysis/Deprotection | Modeling of acid- or base-catalyzed mechanisms, stability of intermediates. chemistrysteps.com | Predicts the stability of the Boc protecting group under various conditions. |
Conformational Analysis and Stereochemical Influences
The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and biological activity. Conformational analysis of this compound would focus on the rotational barriers around key single bonds.
Rotation around the Carbamate C-N Bond A key feature of carbamates is the restricted rotation around the C(O)-N bond due to the partial double bond character arising from n→π* delocalization of the nitrogen lone pair into the carbonyl π-system. This restricted rotation can lead to the existence of distinct syn and anti rotamers (also referred to as E/Z isomers), which can often be observed by NMR spectroscopy. nih.gov
The energy barrier to this rotation is a significant aspect of the molecule's dynamic behavior. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov The presence of an aryl group on the nitrogen can lower this barrier. nih.gov In the case of this compound, the electronic nature of the cyanobenzyl group and the steric bulk of the tert-butyl and benzyl groups will influence this rotational barrier. Computational studies can accurately predict the height of this barrier by mapping the potential energy surface as a function of the dihedral angle of the C-N bond. nd.edu Electron-withdrawing groups on an N-aryl ring have been shown to decrease the rotational barrier, while electron-donating groups increase it. nd.edu
Influence of the tert-Butyl Group The bulky tert-butyl group plays a significant stereochemical role. It can influence the preference for one rotamer over the other due to steric hindrance. Furthermore, its bulk can restrict the rotation around the N-C(benzyl) and C(benzyl)-C(aromatic) bonds, leading to a more defined set of low-energy conformations for the entire molecule. acs.org
The planarity of the carbamate group to maximize resonance stabilization.
Minimization of steric clashes between the tert-butyl, methyl, and cyanobenzyl groups.
The rotational orientation of the cyanobenzyl group relative to the rest of the molecule.
Computational methods, such as potential energy surface scans and molecular dynamics simulations, can be employed to explore the conformational landscape of the molecule and identify the most stable conformers.
| Conformational Feature | Influencing Factors | Predicted Outcome for this compound |
|---|---|---|
| C(O)-N Bond Rotation | Resonance, steric hindrance, electronic effects of substituents. nih.govnd.edu | A significant rotational barrier leading to observable syn/anti rotamers. |
| N-C(benzyl) Bond Rotation | Steric hindrance from the Boc group and the aromatic ring. | Relatively free rotation, but certain orientations will be favored to minimize steric clash. |
| C(benzyl)-C(aromatic) Bond Rotation | Steric interactions with the carbamate portion of the molecule. | Low barrier to rotation, but specific orientations may be preferred. |
Future Research Directions and Emerging Applications
Development of Sustainable and Efficient Synthetic Routes
The current synthesis of tert-Butyl 3-cyanobenzyl(methyl)carbamate involves the reaction of Di-tert-butyl dicarbonate (B1257347) with 3-(methylaminomethyl)benzonitrile. While effective, future research is geared towards developing more sustainable and efficient synthetic methodologies. Key areas of exploration include:
Catalytic Approaches: Investigating the use of reusable solid catalysts and biocatalysts, such as immobilized enzymes, could significantly enhance the sustainability of the synthesis. nih.gov These methods often proceed under milder conditions and reduce the generation of chemical waste. For instance, enzymatic acylation using promiscuous esterases in aqueous media presents a green alternative for carbamate (B1207046) synthesis. nih.gov
Alternative Carbonyl Sources: Research into replacing traditional carbonylating agents with greener alternatives like carbon dioxide (CO2) is a promising avenue. chemistryviews.org The development of catalytic systems that can efficiently incorporate CO2 into the carbamate structure would represent a major step towards sustainable chemical production.
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. biospectrumasia.comflinders.edu.au Implementing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste streams.
| Synthesis Strategy | Potential Advantages |
| Biocatalysis | Use of renewable enzymes, mild reaction conditions, high selectivity. nih.gov |
| CO2 Utilization | Use of a renewable and non-toxic C1 source, potential for carbon capture. chemistryviews.org |
| Flow Chemistry | Enhanced safety, improved scalability, higher efficiency, and automation. biospectrumasia.comflinders.edu.au |
Exploration of Novel Reactivity and Functional Group Transformations
The presence of both a Boc-protected amine and a cyano group on a benzyl (B1604629) scaffold opens up a wide range of possibilities for exploring novel chemical reactions and functional group transformations.
Reactivity of the N-Boc Group: While primarily a protecting group, the Boc carbamate can participate in various reactions. researchgate.net Under specific conditions, it can be transformed into other functional groups, offering pathways to new derivatives. organic-chemistry.org
Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. taylorandfrancis.com Research into selective transformations of the cyano group in the presence of the carbamate moiety could yield a diverse library of compounds with potential biological activities.
Functionalization of the Benzyl Core: The aromatic ring of the cyanobenzyl group is amenable to further functionalization through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of additional substituents to modulate the compound's properties.
Integration into Multi-component Reactions and Flow Chemistry
The structure of this compound makes it an interesting candidate for use in multi-component reactions (MCRs) and for integration into complex multi-step flow synthesis.
Multi-component Reactions: MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. organic-chemistry.orgnih.govresearchgate.net The functional groups present in this compound could potentially participate in known or novel MCRs, enabling the rapid construction of diverse chemical scaffolds. organic-chemistry.org For instance, the nitrile group could be a component in reactions leading to heterocyclic systems.
Multi-step Flow Synthesis: The development of multi-step continuous-flow systems allows for the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), in an automated and efficient manner. flinders.edu.auacs.orgrsc.org this compound could serve as a key building block in such sequences, where subsequent reaction streams could modify the cyano group or the aromatic ring, or deprotect the amine for further elaboration. flinders.edu.auacs.org This approach is particularly valuable for the synthesis of pharmaceutical intermediates. biospectrumasia.comnih.gov
Advanced Derivatization for Specific Research Probes
The development of molecular probes is crucial for understanding biological processes. The structural features of this compound provide a scaffold for the design of specific research probes.
Fluorescent Probes: The cyanobenzyl moiety can be chemically modified to incorporate fluorophores. Derivatization of the aromatic ring or transformation of the cyano group could be employed to attach fluorescent tags, creating probes for imaging and sensing applications. sdiarticle4.commdpi.com
Bioorthogonal Chemistry: The cyano group can potentially be utilized in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This could enable the use of derivatives of this compound for in vivo labeling and tracking of biomolecules.
Affinity-Based Probes: By attaching a reactive group or a photoaffinity label, derivatives of this compound could be designed as probes to identify and study the interactions with specific proteins or other biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 3-cyanobenzyl(methyl)carbamate, and how are reaction conditions optimized?
- The compound is typically synthesized via nucleophilic substitution between 3-cyanobenzyl(methyl)amine and tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres at low temperatures (0–5°C) to minimize side reactions . Purification often involves column chromatography or recrystallization to achieve >97% purity, with yields influenced by stoichiometric ratios and solvent selection (e.g., THF or DCM) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and carbamate formation.
- Mass spectrometry (ESI+) for molecular ion validation (e.g., expected m/z ~265 [M+H]⁺).
- HPLC with UV detection to assess purity, particularly for detecting residual amines or byproducts .
Q. What solvents and storage conditions are recommended to maintain stability?
- The compound is soluble in DCM, THF, and ethyl acetate but should be stored at room temperature in anhydrous conditions under nitrogen to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-cyano group influence reactivity in cross-coupling reactions?
- The electron-withdrawing cyano group activates the benzyl position for electrophilic substitutions but may hinder nucleophilic attacks due to steric bulk. Computational studies (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows moderate yields (~60–70%) under Pd(PPh₃)₄ catalysis .
Q. What strategies resolve contradictions in reported synthetic yields for scaled-up preparations?
- Discrepancies often arise from:
- Base selection : Stronger bases (e.g., NaHCO₃ vs. triethylamine) may alter reaction kinetics .
- Purification methods : Gradient chromatography (hexane/EtOAc) improves recovery compared to static recrystallization .
Q. Can this compound serve as a precursor for bioactive molecule synthesis?
- Yes. The carbamate acts as a protecting group for amines in multi-step syntheses. For example:
- Deprotection with TFA yields a free amine for subsequent amidations or urea formations .
- The cyano group can be reduced to an amine (H₂/Pd-C) or hydrolyzed to a carboxylic acid (H₂SO₄/H₂O) for further functionalization .
Q. How does the tert-butyl carbamate group impact pharmacokinetic properties in drug discovery?
- The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. In vitro metabolic studies (e.g., liver microsomes) show slower degradation compared to methyl carbamates, suggesting prolonged half-life .
Methodological Considerations
Q. What analytical approaches troubleshoot low yields in reductive amination steps involving this compound?
- LC-MS monitoring : Identify intermediates (e.g., imine formation) to adjust reducing agents (NaBH₃CN vs. NaBH₄).
- pH control : Maintain mildly acidic conditions (pH 4–5) to stabilize intermediates during reduction .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
